Egomaketone

Biosynthesis Perilla chemotypes Natural product metabolism

Egomaketone (CAS 59204-74-9; C₁₀H₁₂O₂; MW 164.20 g/mol) is an aromatic ketone belonging to the 3-substituted furan class of natural products, specifically an α,β-unsaturated furylketone. It occurs as a major or minor volatile constituent in the essential oil of Perilla frutescens (L.) Britton (Lamiaceae) across multiple chemotypes.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 59204-74-9
Cat. No. B1219821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgomaketone
CAS59204-74-9
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(=CCC(=O)C1=COC=C1)C
InChIInChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3,5-7H,4H2,1-2H3
InChIKeyMGIXHQSSTZKVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egomaketone (CAS 59204-74-9) for Research and Procurement: Compound Properties, Class, and Core Differentiators


Egomaketone (CAS 59204-74-9; C₁₀H₁₂O₂; MW 164.20 g/mol) is an aromatic ketone belonging to the 3-substituted furan class of natural products, specifically an α,β-unsaturated furylketone [1]. It occurs as a major or minor volatile constituent in the essential oil of Perilla frutescens (L.) Britton (Lamiaceae) across multiple chemotypes [2]. Structurally, egomaketone is the positional isomer of isoegomaketone (double bond at C3–C4 vs. C2–C3) and the unsaturated analogue of perilla ketone (fully saturated side chain), distinctions that govern its unique biosynthetic role as the direct metabolic precursor to both downstream congeners [3]. Its biological recognition as a potent pulmonary edemagenic agent and its established detectability in food matrices as a potential dietary biomarker further differentiate it from related 3-furyl ketones [4].

Why Egomaketone Cannot Be Substituted by Perilla Ketone or Isoegomaketone in Research and Development Pipelines


Although egomaketone, perilla ketone, and isoegomaketone are all 3-furyl ketones co-occurring in Perilla frutescens essential oil, they are not functionally interchangeable. Egomaketone occupies a unique upstream position in the Perilla biosynthetic pathway: ¹⁴C-tracer experiments have demonstrated that perilla ketone is synthesized directly from egomaketone, not from isoegomaketone, and that an inhibitor gene I controls whether egomaketone isomerizes to isoegomaketone [1]. Consequently, the presence or absence of egomaketone determines the metabolic output profile (PK-type vs. isoegomaketone-enriched chemotypes), a distinction of critical importance to natural product standards, chemotype authentication, and biosynthetic pathway research. Toxicity also differs quantitatively: egomaketone exhibits an intraperitoneal LD₅₀ (mouse) of 10 mg/kg, compared with 2.5–6 mg/kg for perilla ketone and a predicted 31.2 mg/kg for isoegomaketone, conferring a distinct, intermediate safety profile for in vivo study design [2][3]. Generic substitution would therefore confound experimental reproducibility, toxicological interpretation, and chemotype-based sourcing.

Egomaketone Specific Quantitative Evidence: Bench-Validated Differentiation Guide


Biosynthetic Precursor Exclusivity: Egomaketone Is the Direct Metabolic Substrate for Both Perilla Ketone and Isoegomaketone

Egomaketone is the sole demonstrated direct biosynthetic precursor of perilla ketone and, through gene-controlled isomerization, isoegomaketone. Neither perilla ketone nor isoegomaketone can fulfill this upstream metabolic role. ¹⁴C-labeled sucrose tracer experiments in two Perilla chemotypes (PK-type and PP-EM-type) revealed that perillaketone is not converted from isoegomaketone but is synthesized directly from the hypothetical precursor egomaketone. Genetic analysis subsequently demonstrated that the accumulation of isoegomaketone is controlled by an inhibitor gene I, which regulates the isomerization of egomaketone to isoegomaketone [1][2]. Multi-omics confirmation in 2021 corroborated that egomaketone is the precursor of perillaketone and isoegomaketone, with content in PGTs opposite to that of its products [3]. No other 3-furyl ketone in Perilla frutescens occupies this singular, genetically validated gateway position.

Biosynthesis Perilla chemotypes Natural product metabolism Tracer experiments

Acute Toxicity Gradation: Egomaketone Exhibits a Quantitatively Distinct, Intermediate LD₅₀ Compared with Perilla Ketone and Isoegomaketone

Egomaketone displays a mouse intraperitoneal LD₅₀ of 10 mg/kg, which is 1.7- to 4-fold higher (less acutely toxic) than perilla ketone (male mice LD₅₀ 6 mg/kg; female mice LD₅₀ 2.5 mg/kg) but approximately 3-fold lower (more acutely toxic) than the computationally predicted LD₅₀ of isoegomaketone (31.2 mg/kg) [1][2][3]. All three compounds are 3-substituted furan pulmonary toxins, yet the quantitative toxicity window separates them for dose-ranging and safety study design.

Toxicology Safety pharmacology Lung toxicity Acute toxicity

Structural Isomer Distinction: Egomaketone α,β-Unsaturated Ketone Defines Reactivity and Analytical Separation from Isoegomaketone

Egomaketone is a positional isomer of isoegomaketone, differing in double bond location: C3–C4 (α,β-unsaturated ketone) in egomaketone vs. C2–C3 in isoegomaketone . This structural difference permits selective chemical interconversion: isoegomaketone can be deconjugated to egomaketone via successive treatment with potassium tert-butoxide in dry tert-butyl alcohol followed by dilute acetic acid, confirming that the C3–C4 enone in egomaketone is the thermodynamically favored deconjugation product [1]. The two isomers also display distinct mass spectrometric fragmentation: perillaketone, isoegomaketone, and egomaketone share a fragment ion at m/z 95.1, but egomaketone resolves as a discrete GC-MS peak from isoegomaketone under standard chromatographic conditions, enabling unambiguous quantitative chemotype profiling [2]. Perilla ketone, with a fully saturated side chain (C₁₀H₁₄O₂, MW 166.22 vs. C₁₀H₁₂O₂, MW 164.20), is further distinct.

Structural isomerism Organic synthesis Chemical reactivity Analytical chemistry

Egomaketone as a Chemotype-Specific Marker: Quantitative Essential Oil Composition Discriminates Perilla frutescens Accessions

In the perillaketone (PK) chemotype of Perilla frutescens cultivated in Lithuania, essential oil analysis by GC-FID and GC-MS quantified egomaketone at 28.12% of total oil, second only to perillaketone (55.60%), while isoegomaketone was not reported as a major component . By contrast, in the Indian Himalayan Perilla chemotype, perillaketone ranged from 17.5–62% and isoegomaketone from 29.8–32.8%, with egomaketone present but at lower abundance or not quantified [1]. In Japanese Perilla (Miyajima Island), a unique egomaketone-dominant chemotype was discovered where egomaketone constitutes approximately 70% of the essential oil [2]. This compositional variability directly reflects the genetic regulation of egomaketone isomerization and oxidation, making the compound a quantitatively discriminating marker for chemotype identification and Perilla germplasm authentication.

Chemotype classification Essential oil analysis Plant authentication Quality control

Synthetic Derivatization Potential: Egomaketone Serves as the Preferred Scaffold for Difluoro Analogue Synthesis via Organofluorine Chemistry

Egomaketone was selected as the parent scaffold for constructing a difluoro analogue (difluoroegomaketone 7d) via a one-pot acylsilane–trifluoromethyltrimethylsilane (TFMTMS)–aldehyde procedure catalyzed by ytterbium triflate, followed by dehydration of the difluoroaldol intermediate 3d [1]. In this convergent synthesis, the difluoroaldol 3d was first obtained and subsequently dehydrated via its triflate derivative 6d, undergoing β,γ-elimination in good yield to give difluoroegomaketone 7d [2]. The choice of egomaketone rather than isoegomaketone or perilla ketone as the target scaffold reflects the specific regiochemical requirements of the difluoroallylic moiety that the α,β-unsaturated ketone architecture of egomaketone uniquely accommodates. Perilla ketone, lacking the conjugated double bond, cannot serve as a direct precursor for this difluorination strategy.

Synthetic chemistry Fluorine chemistry Analog design Medicinal chemistry

Tissue-Specific Accumulation: Egomaketone Content in Peltate Glandular Trichomes Inverts Relative to Perillaketone and Isoegomaketone

A multi-omics study of Perilla frutescens glandular trichomes (2021) revealed a striking spatial accumulation pattern: the contents of perillaketone and isoegomaketone were lower in peltate glandular trichomes (PGTs) than in whole leaves, whereas egomaketone content showed the opposite pattern, being higher in PGTs than in leaves because the leaves used for PGT analysis were younger (node 1 from the stem tip) [1][2]. This inversion is mechanistically linked to the precursor-product relationship: egomaketone accumulates proximally at the site of biosynthesis within PGTs, while the downstream products perillaketone and isoegomaketone accumulate distally in mature leaf tissue. Quantitative spatial phenotype analysis further demonstrated that in developing PGTs, the accumulation rate of isoegomaketone and egomaketone exceeds that of perillaketone [3].

Plant metabolomics Glandular trichomes Developmental biology Spatial metabolite profiling

Egomaketone Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Perilla Chemotype Authentication and Germplasm Quality Control Using Egomaketone as the Definitive GC-MS Marker

Egomaketone quantification enables unambiguous discrimination of Perilla frutescens chemotypes: the PK-type (egomaketone at ~28% as co-dominant with perillaketone ) versus the egomaketone-dominant EK-type (egomaketone at ~70% [1]) versus isoegomaketone-enriched types (egomaketone as a minor component [2]). For essential oil producers, botanical reference material suppliers, and pharmacopoeial monograph developers, GC-MS analysis with egomaketone as a primary reference standard provides quantitative chemotype certification that perillaketone or isoegomaketone alone cannot deliver, since only egomaketone spans the full abundance range from trace to dominant across all major chemotypes.

Biosynthetic Pathway Elucidation: Egomaketone as the Mandatory Probe Substrate for 3-Furyl Ketone Metabolism Studies

Because egomaketone is the genetically validated, ¹⁴C-tracer-confirmed direct precursor of perillaketone and isoegomaketone [1][2], any study aiming to elucidate the enzymatic machinery, gene regulation, or metabolic flux of the 3-furyl ketone branch in Perilla frutescens (or reconstituted heterologous systems) must use egomaketone as the substrate. Perilla ketone and isoegomaketone are biosynthetic endpoints and cannot report on the committed upstream steps. This applies to transcriptomic-guided enzyme discovery, cell-free lysate assays, and metabolic engineering in yeast or plant chassis.

In Vivo Toxicology Studies Requiring an Intermediate-Severity 3-Furyl Pulmonary Toxin

For investigators studying the mechanism of 3-substituted furan pulmonary toxicity, egomaketone (LD₅₀ 10 mg/kg IP mouse [1]) occupies a well-defined intermediate lethality position between the more acutely toxic perilla ketone (LD₅₀ 2.5–6 mg/kg [1]) and the less toxic isoegomaketone (LD₅₀ 31.2 mg/kg predicted [2]). This quantitative window enables dose-response studies that are lethal with perilla ketone but sub-lethal with isoegomaketone, making egomaketone the compound of choice when the experimental objective requires a pulmonary edemagenic response with a broader survivable dose range.

Fluorinated Lead Compound Generation: Egomaketone as the Preferred Scaffold for Difluoro Analogue Synthesis

Medicinal chemistry campaigns targeting fluorination-enhanced metabolic stability or ¹⁸F-PET tracer development based on the Perilla 3-furyl ketone pharmacophore should select egomaketone as the starting scaffold . The α,β-unsaturated ketone of egomaketone is uniquely amenable to the one-pot difluoroaldol synthesis/dehydration sequence yielding difluoroegomaketone, a transformation structurally inaccessible to the saturated perilla ketone. This synthetic route, demonstrated by Lefebvre, Brigaud, and Portella (2001) [1], provides a validated entry point for SAR exploration not available with any other Perilla-derived 3-furyl ketone.

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